N-(8-hydroxyquinolin-2-yl)acetamide
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Overview
Description
N-(8-hydroxyquinolin-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of an acetamide group attached to the nitrogen atom of the quinoline ring, with a hydroxyl group at the 8th position of the quinoline ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Mechanism of Action
Target of Action
N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.
Mode of Action
The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.
Biochemical Pathways
It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Pharmacokinetics
The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-hydroxyquinolin-2-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable compound in biological studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a neuroprotective agent.
Comparison with Similar Compounds
N-(8-hydroxyquinolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
8-hydroxyquinoline: Lacks the acetamide group but shares the hydroxyl group at the 8th position.
N-(quinolin-8-yl)acetamide: Similar structure but lacks the hydroxyl group.
2-amino-N-(quinolin-8-yl)acetamide: Contains an amino group instead of a hydroxyl group.
These compounds exhibit different biological activities and chemical properties, highlighting the importance of specific functional groups in determining the behavior of quinoline derivatives.
Properties
IUPAC Name |
N-(8-hydroxyquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPGXCBKGETOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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